molecular formula C12H14O3 B13883835 (2S)-2-(benzoyloxy)-3-Pentanone

(2S)-2-(benzoyloxy)-3-Pentanone

Cat. No.: B13883835
M. Wt: 206.24 g/mol
InChI Key: WENOPEBWFIDEKJ-UHFFFAOYSA-N
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Description

(2R)-2-(Benzoyloxy)-3-Pentanone is an organic compound characterized by the presence of a benzoyloxy group attached to the second carbon of a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(benzoyloxy)-3-pentanone typically involves the esterification of the corresponding alcohol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production of (2R)-2-(benzoyloxy)-3-pentanone may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Types of Reactions:

    Oxidation: (2R)-2-(benzoyloxy)-3-pentanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(benzoyloxy)-3-pentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(benzoyloxy)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2R)-2-(benzoyloxy)-3-methylbutanoic acid
  • (2R)-2-(benzoyloxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Comparison: (2R)-2-(benzoyloxy)-3-pentanone is unique due to its specific structural configuration and the presence of the pentanone chain. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-oxopentan-2-yl benzoate

InChI

InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

WENOPEBWFIDEKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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